



# Application Notes and Protocols for In Vitro IC50 Determination of AMG 925

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AMG 925 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] The CDK4/6-retinoblastoma (RB) pathway is crucial for cell cycle progression, and its dysregulation is a hallmark of many cancers.[2] By simultaneously targeting both the FLT3 signaling pathway and the CDK4/6-RB cell cycle machinery, AMG 925 presents a promising therapeutic strategy for AML, including cases with resistance to other FLT3 inhibitors.[2][3]

These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **AMG 925** in vitro using a common cell viability assay, along with representative data and a diagram of the targeted signaling pathways.

## Signaling Pathway and Mechanism of Action

**AMG 925** exerts its anti-leukemic effects by inhibiting two key signaling pathways involved in cell proliferation and survival. It targets the constitutively activated FLT3 receptor in AML cells, thereby blocking the phosphorylation of downstream effectors like STAT5.[3][4] Concurrently, it inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (RB) and inducing a G1 phase cell cycle arrest.[1][3]





Click to download full resolution via product page

Figure 1: AMG 925 Mechanism of Action.

# **Quantitative Data Summary**

The inhibitory activity of **AMG 925** has been characterized in both biochemical and cell-based assays. The following table summarizes representative IC50 values.



| Assay Type         | Target/Cell Line | IC50 (nM)          | Notes                                                                                                       |
|--------------------|------------------|--------------------|-------------------------------------------------------------------------------------------------------------|
| Biochemical Assays | _                |                    |                                                                                                             |
| Kinase Assay       | FLT3             | 2 ± 1              | In vitro kinase activity measurement.[4]                                                                    |
| Kinase Assay       | CDK4             | 3 ± 1              | In vitro kinase activity measurement.[4]                                                                    |
| Kinase Assay       | CDK6             | 8 ± 2              | In vitro kinase activity measurement.[4]                                                                    |
| Cell-Based Assays  | _                |                    |                                                                                                             |
| Cell Growth Assay  | MOLM-13 (AML)    | 19                 | Human AML cell line with FLT3-ITD mutation. Determined via a DNA synthesis assay after 72h treatment.[1][5] |
| Cell Growth Assay  | MV-4-11 (AML)    | 18                 | Human AML cell line with FLT3-ITD mutation. Determined via a DNA synthesis assay after 72h treatment.[1][5] |
| P-STAT5 Inhibition | MOLM-13 (AML)    | Data not specified | Inhibition of a direct substrate of FLT3-ITD.                                                               |
| P-STAT5 Inhibition | MV-4-11 (AML)    | Data not specified | Inhibition of a direct substrate of FLT3-ITD. [1]                                                           |

# Experimental Protocols Cell-Based IC50 Determination using MTT Assay



This protocol describes a general method for determining the IC50 of **AMG 925** against adherent or suspension cancer cell lines (e.g., MOLM-13, MV-4-11) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures cell metabolic activity as an indicator of cell viability.

#### Materials:

- AMG 925
- AML cell lines (e.g., MOLM-13, MV-4-11)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS), sterile
- Dimethyl sulfoxide (DMSO), sterile
- MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark
- 96-well flat-bottom sterile culture plates
- Multichannel pipette
- Microplate reader (570 nm wavelength)
- CO2 incubator (37°C, 5% CO2)

Protocol Workflow:





Click to download full resolution via product page

**Figure 2:** Experimental workflow for IC50 determination.

Procedure:



#### · Cell Culture and Seeding:

- Culture AML cells (e.g., MOLM-13, MV-4-11) in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Harvest cells in the logarithmic growth phase. Perform a cell count and assess viability (e.g., using trypan blue exclusion).
- Dilute the cell suspension to a final concentration of 0.5-1.0 x 10<sup>5</sup> cells/mL.
- $\circ$  Seed 100  $\mu$ L of the cell suspension into each well of a 96-well plate (resulting in 5,000-10,000 cells/well).
- Include wells with medium only to serve as a blank control.

#### AMG 925 Preparation and Treatment:

- Prepare a concentrated stock solution of AMG 925 in DMSO (e.g., 10 mM).
- Perform serial dilutions of the AMG 925 stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 μM). It is recommended to perform a wide range of concentrations in the initial experiment.
- Prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest AMG 925 treatment group.
- Carefully add the diluted compound or vehicle control to the appropriate wells.

#### Incubation:

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. This
incubation time is based on cell growth assays for AMG 925.[1]

#### MTT Assay:

After the 72-hour incubation, add 20 μL of MTT solution (5 mg/mL) to each well.



- Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully aspirate the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.
- Add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
  - Subtract the average absorbance of the blank wells (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
  - Plot the percentage of viability against the logarithm of the AMG 925 concentration.
  - Use a non-linear regression analysis with a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of AMG 925 that causes a 50% reduction in cell viability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro IC50 Determination of AMG 925]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612021#amg-925-in-vitro-ic50-determination-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com